molecular formula C16H14IN3O3S B4944951 N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B4944951
M. Wt: 455.3 g/mol
InChI Key: WJKKXHBWHSJIIB-UHFFFAOYSA-N
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Description

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an iodinated aromatic ring, a carbamothioyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 4-iodo-2,5-dimethylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The iodinated aromatic ring can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

    Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could yield a variety of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential interactions with redox-active sites, while the carbamothioyl group may allow for covalent modification of target proteins.

Comparison with Similar Compounds

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide can be compared to other compounds with similar functional groups:

    N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group, which may alter its reactivity and biological activity.

    N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide: Lacks the nitro group, which could significantly change its chemical and biological properties.

Properties

IUPAC Name

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O3S/c1-9-7-14(10(2)6-13(9)17)18-16(24)19-15(21)11-4-3-5-12(8-11)20(22)23/h3-8H,1-2H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKXHBWHSJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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